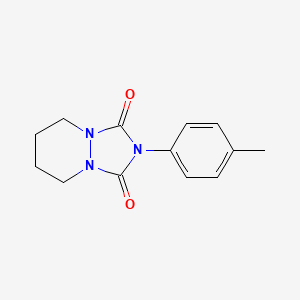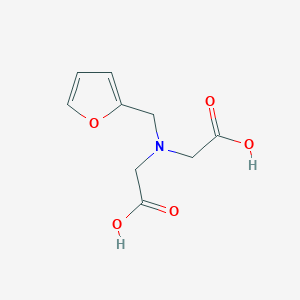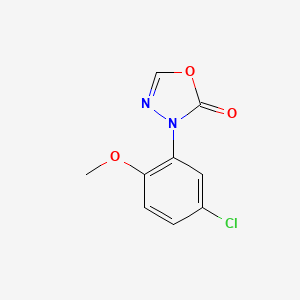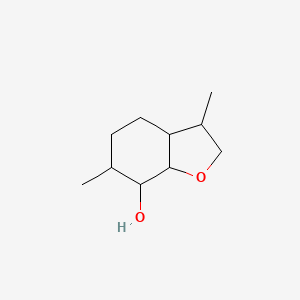
3,6-Dimethyloctahydrobenzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyloctahydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structure and properties.
Méthodes De Préparation
The synthesis of 3,6-Dimethyloctahydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,6-Dimethyloctahydrobenzofuran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,6-Dimethyloctahydrobenzofuran-7-ol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antibacterial and antiviral properties . In medicine, benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents . Additionally, it finds applications in the industry as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyloctahydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3,6-Dimethyloctahydrobenzofuran-7-ol can be compared with other similar compounds such as benzofuran, dibenzofuran, and benzothiophene. These compounds share a similar core structure but differ in their substituents and overall properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .
Propriétés
Numéro CAS |
832721-43-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,6-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(8)9(6)11/h6-11H,3-5H2,1-2H3 |
Clé InChI |
MESCBDGUNZMNKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(COC2C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
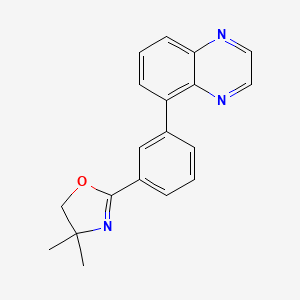
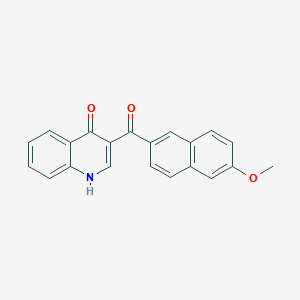
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
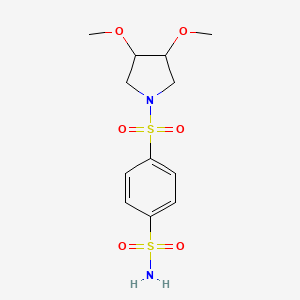
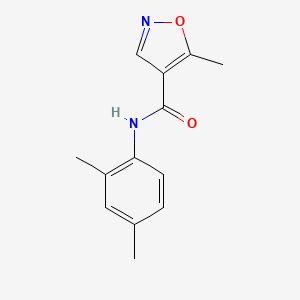

![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
